4-Bromo-2,3-dihydro-1h-indene-1-carbonitrile
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Overview
Description
4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile is a chemical compound that belongs to the indene family It is characterized by the presence of a bromine atom at the 4th position, a nitrile group at the 1st position, and a dihydroindene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile typically involves the bromination of 2,3-dihydro-1H-indene-1-carbonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The dihydroindene structure can be oxidized to form indene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of 4-substituted-2,3-dihydro-1H-indene-1-carbonitrile derivatives.
Reduction: Formation of 4-bromo-2,3-dihydro-1H-indene-1-amine.
Oxidation: Formation of 4-bromoindene derivatives.
Scientific Research Applications
4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of bioactive compounds, including potential pharmaceuticals.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and nitrile group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile
- 4-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
- 4-Bromo-1-indanone
Uniqueness
4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a nitrile group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-2,3-dihydro-1H-indene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-10-3-1-2-8-7(6-12)4-5-9(8)10/h1-3,7H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRWKHCSVRBEBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C#N)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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